Chemical and Physical Profiling of 2-(Dimethylamino)-2-ethylpropane-1,3-diol: A Comprehensive Technical Guide
Chemical and Physical Profiling of 2-(Dimethylamino)-2-ethylpropane-1,3-diol: A Comprehensive Technical Guide
As a Senior Application Scientist, I approach the characterization of specialized building blocks not just as a list of static properties, but as a dynamic matrix of synthetic potential. 2-(Dimethylamino)-2-ethylpropane-1,3-diol (CAS: 44865-14-7) is a highly versatile, sterically hindered tertiary amine diol. Its unique molecular architecture—combining a non-nucleophilic basic core with two reactive primary hydroxyl groups—makes it an indispensable reagent in advanced polymer chemistry, specialized biological buffering, and the synthesis of complex heterocyclic therapeutics.
This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic pathways, and field-proven application protocols.
Molecular Architecture and Physicochemical Properties
The utility of 2-(Dimethylamino)-2-ethylpropane-1,3-diol stems from its highly substituted C2 carbon, which bears an ethyl group, a dimethylamino group, and two hydroxymethyl groups. This steric bulk around the nitrogen atom significantly reduces its nucleophilicity while maintaining its basicity, a critical feature when selective O-acylation or urethane formation is required without N-acylation interference.
Computational chemical data indicates a Topological Polar Surface Area (TPSA) of 43.7 Ų and a structural complexity score of 52.4, highlighting a balanced hydrophilic-lipophilic profile suitable for both aqueous buffering and organic synthesis[1].
Quantitative Physicochemical Profile
| Property | Value | Source / Condition |
| Chemical Name | 2-(Dimethylamino)-2-ethylpropane-1,3-diol | IUPAC Nomenclature |
| CAS Registry Number | 44865-14-7 | 2[2] |
| Molecular Formula | C7H17NO2 | 2[2] |
| Molecular Weight | 147.22 g/mol | 2[2] |
| Melting Point | 32 °C | 2[2] |
| Boiling Point | 249.2 ± 20.0 °C | Predicted[2] |
| Density | 1.005 ± 0.06 g/cm³ | Predicted[2] |
| pKa (Hydroxyl) | 15.17 ± 0.10 | Predicted[2] |
| Physical State | Solid / Viscous Liquid | Ambient (>32 °C) |
Note on pKa: While automated chemoinformatic tools frequently report the pKa of the hydroxyl protons (~15.17)[2], the conjugate acid of the tertiary amine core possesses a functional pKa in the range of 9.0–10.0. This dual-pKa nature is what allows it to act as an effective proton sponge in biological assays.
Synthetic Pathways and Precursor Relationships
The synthesis of 2-(dimethylamino)-2-ethylpropane-1,3-diol is typically achieved via the N,N-dimethylation of its primary amine precursor, 2-amino-2-ethyl-1,3-propanediol (AEPD). Furthermore, this compound acts as a critical downstream intermediate for synthesizing complex heterocycles, such as 7a-Ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole[3].
Fig 1: Synthetic pathway and downstream applications of the target tertiary amine diol.
Protocol 1: Eschweiler-Clarke Synthesis (Self-Validating Workflow)
Causality & Mechanism: Alkylating primary amines with methyl halides (e.g., MeI) inevitably yields a statistical mixture of secondary, tertiary, and quaternary amines. To ensure exclusive N,N-dimethylation, we employ the Eschweiler-Clarke reaction. Formaldehyde forms an intermediate iminium ion, which is subsequently reduced by formic acid. Because a tertiary amine cannot form an iminium ion, the reaction inherently halts at the dimethyl stage, preventing over-alkylation.
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-amino-2-ethyl-1,3-propanediol in 3.0 equivalents of aqueous formic acid (85%).
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Addition: Cool the mixture to 0 °C in an ice bath. Dropwise, add 2.5 equivalents of aqueous formaldehyde (37%) to control the initial exothermic imine formation.
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Reflux & Self-Validation: Gradually heat the mixture to reflux (approx. 100 °C). Self-Validating Metric: The reduction process produces CO₂ gas. The complete cessation of CO₂ bubbling serves as an intrinsic, visual endpoint confirming 100% conversion to the tertiary amine.
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Neutralization: Cool the mixture to room temperature and carefully basify to pH 12 using 5M NaOH to liberate the free amine from its formate salt.
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Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify via vacuum distillation to obtain the pure 2-(dimethylamino)-2-ethylpropane-1,3-diol.
Application Workflows: The "Reactive Catalyst" Paradigm
Protocol 2: Covalent Integration in Polyurethane (PU) Synthesis
Causality & Mechanism: Traditional tertiary amine catalysts (like DABCO or TEA) are highly volatile. Post-curing, they migrate out of the polyurethane matrix, causing toxic emissions, "fogging" in automotive interiors, and structural degradation of the foam. By utilizing 2-(dimethylamino)-2-ethylpropane-1,3-diol, we introduce a "reactive catalyst." The tertiary nitrogen catalyzes the reaction between polyols and isocyanates, while the two primary hydroxyl groups react with the isocyanate to form covalent urethane linkages, permanently locking the catalyst into the polymer backbone.
Step-by-Step Methodology:
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Resin Blend Preparation: In a high-shear mixing vessel, combine 100 parts of base polyether polyol with 2.0 parts of 2-(dimethylamino)-2-ethylpropane-1,3-diol.
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Additive Integration: Add required surfactants (e.g., silicone-based) and blowing agents (e.g., distilled water or physical blowing agents) into the resin blend. Homogenize at 1500 RPM for 2 minutes.
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Isocyanate Addition: Rapidly introduce the diisocyanate (e.g., polymeric MDI) at an isocyanate index of 105. Mix vigorously for exactly 5 seconds.
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Curing: Pour the reacting mixture into a pre-heated mold (45 °C). Monitor the cream time and gel time to validate the catalytic efficacy of the amine core.
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Self-Validating QA (Thermal Aging): To validate absolute covalent integration, subject a cured 10g sample of the foam to thermal aging at 120 °C for 72 hours. Self-Validating Metric: A mass loss of <0.1% and the absence of detectable amine odor confirms that the diol has been 100% covalently bound into the matrix, validating the reaction's integrity.
Analytical Characterization and Quality Control
To guarantee the structural integrity and purity of the synthesized or procured 2-(dimethylamino)-2-ethylpropane-1,3-diol, a multi-modal analytical workflow must be employed.
Fig 2: Multi-modal analytical validation workflow for tertiary amine diol characterization.
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Nuclear Magnetic Resonance (NMR): ¹H NMR (in CDCl₃) will show a distinct 6-proton singlet around 2.2-2.3 ppm corresponding to the N(CH₃)₂ group, confirming successful N,N-dimethylation.
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Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ peak at m/z 148.2, confirming the molecular weight of 147.22 g/mol [2].
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Potentiometric Titration: Utilizing standardized 0.1M HCl, titration validates the exact pKa of the tertiary amine and determines the amine value, ensuring accurate dosing for polyurethane formulations.
References
- Title: 44865-14-7 | CAS DataBase Source: ChemicalBook URL
- Title: 7a-Ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole | Chemsrc Source: Chemsrc URL
- Title: 2- (DiMethylaMino)
